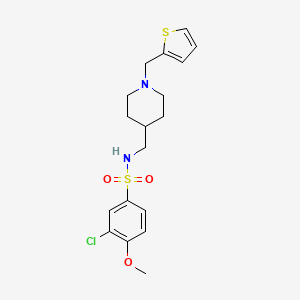
3-chloro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O3S2 and its molecular weight is 414.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-chloro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with promising biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloromethoxy group,
- A piperidine ring substituted with a thiophenyl group,
- A benzenesulfonamide moiety.
This unique structure contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer),
- CaCo-2 (colon adenocarcinoma),
- H9c2 (heart myoblast).
In vitro assays indicated that these compounds inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The IC50 values for related compounds often range from 10 to 50 µM, suggesting moderate potency against cancer cells .
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The target compound has been evaluated for its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamide antibiotics .
Antiviral and Antiparasitic Properties
There is emerging evidence that certain sulfonamide derivatives may possess antiviral and antiparasitic activities. For example, compounds structurally similar to the target have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria, showing potential for development into antimalarial agents .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound may alter the normal function of target cells.
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited an IC50 value of approximately 25 µM against HeLa cells, indicating significant potential for further development as an anticancer agent.
- Antibacterial Testing : The compound was tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics like ampicillin, suggesting its viability as an antimicrobial agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-chloro-4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDYJQNNKKGOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














